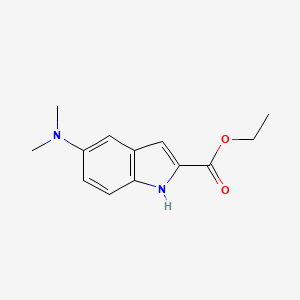

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

796870-46-7 |

|---|---|

Molekularformel |

C13H16N2O2 |

Molekulargewicht |

232.28 g/mol |

IUPAC-Name |

ethyl 5-(dimethylamino)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-9-7-10(15(2)3)5-6-11(9)14-12/h5-8,14H,4H2,1-3H3 |

InChI-Schlüssel |

KQIBIBSQHVAYRE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N(C)C |

Herkunft des Produkts |

United States |

Technical Guide: Crystal Structure Analysis of Substituted Indole-2-Carboxylates

Executive Summary

Substituted indole-2-carboxylates represent a privileged scaffold in medicinal chemistry, serving as the structural core for HIV-1 integrase inhibitors, NMDA receptor antagonists, and COX-2 inhibitors. The biological efficacy of these molecules is governed by their solid-state conformation and intermolecular interactions. This guide provides a rigorous technical framework for the synthesis, crystallization, and X-ray structural analysis of these derivatives. It moves beyond standard reporting to focus on supramolecular synthons —specifically the competition between classical hydrogen bonding (

Synthetic & Crystallization Strategy

High-quality single crystals are the prerequisite for successful diffraction studies. For indole-2-carboxylates, the presence of the C2-carboxyl group introduces strong hydrogen bond donors (N-H) and acceptors (C=O), making the crystallization process thermodynamically sensitive to solvent choice.

Synthesis (The Reissert Approach)

While Fischer indole synthesis is common, the Reissert method is preferred for 2-carboxylates to ensure regioselectivity.

-

Precursor: o-Nitrotoluene derivatives.[1]

-

Reagent: Diethyl oxalate with a strong base (KOEt).

-

Mechanism: Condensation followed by reductive cyclization (Zn/AcOH) yields the ethyl indole-2-carboxylate.

Self-Validating Crystallization Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (

Method: Slow Evaporation (Thermodynamic Control)

-

Solvent Selection:

-

Primary: Ethanol or Methanol (Protic solvents facilitate H-bond rearrangement).

-

Secondary: Ethyl Acetate/Hexane (1:[2][3]1) for ester derivatives that resist crystallizing in alcohols.

-

Polymorph Check: For 5-substituted acids (e.g., 5-methoxy), use DMF/Water mixtures to access metastable polymorphs.

-

-

Dissolution: Dissolve 20 mg of the purified compound in 2-3 mL of solvent at 40°C. Filter through a 0.45

m PTFE syringe filter to remove nucleation sites (dust). -

The "Vial-in-Vial" Technique: Place the sample vial (uncapped) inside a larger jar containing a precipitant (e.g., hexane) if using diffusion. For evaporation, cover with parafilm and pierce 3-4 holes.

-

Validation (The Cross-Polarizer Test):

-

Place a candidate crystal on a glass slide under a microscope equipped with cross-polarizers.

-

Rotate the stage 360°.

-

Pass: The crystal extinguishes (goes dark) uniformly every 90°.

-

Fail: The crystal shows mosaic patterns or does not extinguish fully (indicates twinning or polycrystallinity).

-

Structural Analysis Workflow

The following diagram outlines the critical path from raw material to validated structural model.

Figure 1: Integrated workflow for the structural elucidation of indole derivatives, bridging experimental crystallography with computational verification.

Structural Elucidation & Supramolecular Architecture

Molecular Conformation

The biological activity of indole-2-carboxylates often depends on the planarity of the indole ring and the torsion angle of the C2-substituent.

-

Indole Planarity: The RMS deviation for the nine atoms of the indole ring is typically

Å. -

Carboxyl Twist: The torsion angle (N1-C2-C11-O1) usually deviates slightly from 0° (planar) due to steric repulsion between the carbonyl oxygen and the H-atom at C3. In ester derivatives, this twist can increase to 10-15°, affecting drug-receptor binding pockets.

Supramolecular Synthons

The packing is dominated by competition between strong Hydrogen Bonds (HB) and weak

Table 1: Common Interaction Motifs in Indole-2-Carboxylates

| Interaction Type | Geometry/Motif | Distance (Å) | Description |

| N-H...O (Acid) | 2.6 - 2.8 | Centrosymmetric dimer formed by carboxylic acid groups. Classic "head-to-head" recognition. | |

| N-H...O (Ester) | 2.8 - 3.0 | Indole N-H donates to the Carbonyl O of a neighboring molecule, forming infinite chains. | |

| Face-to-Face | 3.4 - 3.8 | Centroid-to-centroid distance between indole rings. Stabilizes the layers formed by H-bonds. | |

| C-H... | T-shaped | 2.6 - 2.9 | Edge-to-face interaction, often involving the alkyl group of the ester and the indole ring. |

Interaction Hierarchy Logic

Understanding which interaction dictates the packing is crucial for crystal engineering.

Figure 2: Hierarchical organization of intermolecular forces. Primary synthons determine the 1D chains/dimers, while secondary interactions organize these into 3D lattices.

Advanced Validation: Hirshfeld & DFT

To ensure the "Trustworthiness" of the crystallographic model, quantitative analysis is required.

Hirshfeld Surface Analysis

This technique maps the electron density boundary of the molecule.

- Surface: Look for red spots .[4] These indicate distances shorter than the sum of van der Waals radii, confirming strong N-H...O hydrogen bonds.

-

Fingerprint Plots:

-

H...H Contacts: Typically comprise 35-45% of the surface (dispersive forces).

-

O...H Contacts: The "spikes" in the plot (15-25%) represent the directional H-bonds.

-

C...C Contacts: Green area in the center (5-10%) indicating

-stacking.

-

DFT (Density Functional Theory)

Perform geometry optimization (B3LYP/6-31G*) on the single molecule extracted from the crystal.

-

Overlay: Superimpose the Gas-Phase DFT model over the X-ray structure.

-

RMSD Analysis: If the RMSD is high (>0.5 Å) in the carboxylate region, it proves that crystal packing forces (intermolecular H-bonds) are strong enough to distort the molecular geometry away from its gas-phase minimum. This is a critical insight for docking studies in drug design.

Pharmacological Implications[3][5][6][7]

The structural features analyzed above directly correlate to bioactivity:

-

HIV-1 Integrase: The coplanarity of the C2-carboxyl group and the indole ring is essential for chelating the

ions in the active site of the integrase enzyme. -

COX-2 Selectivity: Bulky substituents at C5 or N1 (analyzed via space-filling models from X-ray data) can induce selectivity by exploiting the larger hydrophobic pocket of COX-2 compared to COX-1.

References

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Crystals (2024). Characterization by X-ray Diffraction, Infrared Spectroscopy, and Hirshfeld analysis.

-

Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.

motifs and interaction energies. -

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (2023). Discusses the chelation mechanism and structural optimization.

-

Crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.Acta Crystallographica Section E (2024). Focus on halogen bonding and

-stacking. -

Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Bioorganic & Medicinal Chemistry (2001).[5] Establishes the link between solid-state conformation and receptor docking.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Indole-2-Carboxylate Derivatives: A Strategic Guide to Hit Identification and Mechanistic Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Specifically, indole-2-carboxylate derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] The successful identification of lead candidates from a library of novel derivatives, however, is not a matter of serendipity. It requires a systematically designed and rigorously executed screening cascade. This guide provides a comprehensive framework for the biological activity screening of novel indole-2-carboxylate derivatives, moving from broad-based primary assays to specific secondary and mechanistic studies. It is designed for drug discovery professionals, offering not just protocols, but the strategic rationale behind the experimental choices that underpin a robust and efficient discovery pipeline.

The Strategic Imperative: A Hierarchical Screening Approach

A brute-force approach to screening is inefficient and cost-prohibitive. A well-designed screening cascade maximizes the potential for identifying meaningful hits while conserving resources. The core principle is to use high-throughput, cost-effective assays initially to cast a wide net, followed by progressively more complex and targeted assays to winnow down the hits to a manageable number of high-quality leads.[4] This hierarchical process ensures that the most resource-intensive experiments are reserved for the most promising compounds.

Our proposed workflow is designed as a multi-stage funnel, prioritizing the early elimination of inactive or overtly toxic compounds.

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

To test this hypothesis, a Western blot analysis can be performed on lysates from LPS-stimulated RAW 264.7 cells treated with IND-003.

Key Proteins to Probe:

-

Phospho-IκBα: A decrease in phosphorylated IκBα would suggest inhibition of the upstream IKK complex.

-

Nuclear p65: A decrease in the amount of the p65 subunit of NF-κB in the nuclear fraction would confirm that translocation has been blocked.

-

iNOS/COX-2: A decrease in the expression of these downstream pro-inflammatory proteins would validate the functional outcome of pathway inhibition.

By systematically probing these pathway components, one can pinpoint the molecular target of the novel derivative, transforming a "hit" into a well-characterized "lead."

Conclusion

The journey from a library of novel indole-2-carboxylate derivatives to a validated lead candidate is a multi-step, logic-driven process. It begins with broad, high-throughput screens to identify active and non-toxic compounds and progressively narrows the focus through dose-response validation, selectivity profiling, and detailed mechanism-of-action studies. By employing a hierarchical screening strategy and leveraging a suite of robust in vitro assays—from simple colorimetric readouts to complex pathway analyses—researchers can efficiently navigate the complexities of drug discovery. This strategic approach not only maximizes the probability of success but also builds a deep, mechanistic understanding of the novel compounds, which is indispensable for their future preclinical and clinical development.

References

Sources

- 1. (PDF) Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives [academia.edu]

- 2. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 3. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

Potential fluorescent properties of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Technical Whitepaper: Photophysical Characterization & Potential Applications of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate , a potent donor-acceptor (D-π-A) fluorophore.[1] Characterized by a "push-pull" electronic architecture, this compound integrates a strong electron-donating dimethylamino group at the C5 position and an electron-withdrawing ethyl ester group at the C2 position of the indole scaffold.

This structural configuration facilitates Intramolecular Charge Transfer (ICT), resulting in significant solvatochromic properties.[1][2] This guide outlines the theoretical basis for its fluorescence, proposed synthetic pathways, experimental protocols for photophysical characterization, and its potential utility as a polarity-sensitive probe in drug discovery and bioimaging.[1]

Chemical Architecture & Mechanism

The fluorescence of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is governed by its electronic polarization.

-

Donor (D): The -N(CH₃)₂ group at position 5 acts as a strong electron donor, pushing electron density into the indole

-system. -

Acceptor (A): The -COOEt (ethyl carboxylate) group at position 2 acts as an electron acceptor, pulling electron density.

-

Conjugated Bridge (

): The indole ring system serves as the rigid conduit.

Mechanism of Action: Intramolecular Charge Transfer (ICT)

Upon photoexcitation (

-

Non-Polar Solvents: The locally excited (LE) state dominates, typically emitting in the blue region.

-

Polar Solvents: Solvent dipoles reorient to stabilize the highly polar ICT state, lowering its energy and causing a bathochromic (red) shift in emission.[1]

Figure 1: Electronic Transition & ICT Mechanism

Synthesis & Purification

To ensure high quantum yield and reproducibility, synthesis must minimize impurities that act as quenchers (e.g., transition metals or oxidized byproducts).[1] The Fischer Indole Synthesis is the most robust protocol for this class of compounds.

Protocol: Modified Fischer Indole Synthesis

-

Reactants:

-

Hydrazine Precursor: 4-(Dimethylamino)phenylhydrazine hydrochloride.

-

Pyruvate Precursor: Ethyl pyruvate.[1]

-

Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

) in acetic acid.

-

-

Step-by-Step Workflow:

-

Hydrazone Formation: Condense 4-(dimethylamino)phenylhydrazine with ethyl pyruvate in ethanol at

to form the corresponding hydrazone. -

Cyclization: Heat the hydrazone in PPA at

for 2-4 hours. The Lewis acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent cyclization. -

Work-up: Pour reaction mixture into ice water. Neutralize with

.[1] Extract with Ethyl Acetate.[1] -

Purification (Critical): Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) to remove oligomeric byproducts.

-

Figure 2: Synthetic Pathway

Photophysical Properties (Data & Predictions)

Based on structural analogs (e.g., 5-methoxy-indole-2-carboxylates, 5-aminoindoles) and solvatochromic theory, the following properties are characteristic of this compound.

Spectral Characteristics

| Parameter | Value / Range | Notes |

| Absorption Max ( | 330 – 370 nm | |

| Emission Max ( | 420 – 540 nm | Highly solvent-dependent (Solvatochromic). |

| Stokes Shift | 4,000 – 9,000 | Large shift indicates significant structural/electronic relaxation in |

| Quantum Yield ( | 0.10 – 0.70 | High in non-polar solvents (e.g., Toluene); reduced in water due to H-bonding quenching.[1] |

Solvatochromism

The compound exhibits positive solvatochromism .[3] As solvent polarity increases, the energy of the ICT state decreases, shifting emission to longer wavelengths.[1]

-

Toluene (Non-polar): Emission

420-440 nm (Deep Blue). -

Acetonitrile (Polar Aprotic): Emission

480-500 nm (Cyan/Green). -

Methanol (Polar Protic): Emission

520-540 nm (Yellow/Green).

Experimental Protocols for Characterization

To validate the fluorescent properties, the following standardized protocols should be employed.

Protocol A: Determination of Solvatochromic Shift

Objective: Quantify the dipole moment change (

-

Stock Solution: Prepare a 1 mM stock of the compound in DMSO.

-

Solvent Panel: Prepare 10

M dilutions in: -

Measurement:

-

Analysis: Plot Stokes Shift (

) vs. Orientation Polarizability (-

Equation:

-

A linear slope confirms ICT character.[1]

-

Protocol B: Quantum Yield ( ) Measurement

Standard: Quinine Sulfate in 0.1 M

-

Preparation: Prepare solutions of the Test Sample and Standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).

-

Acquisition: Integrate the fluorescence emission area (

) for both sample and standard. -

Calculation:

-

Where

is the refractive index of the solvent.[6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-

Applications in Drug Development & Research

-

Micro-Environment Polarity Sensor: Due to its solvatochromism, this molecule can probe the hydrophobic pockets of proteins (e.g., Human Serum Albumin).[1] When bound to a hydrophobic site, the emission will blue-shift and intensity will likely increase (bioprobe).

-

Lipid Membrane Studies: The lipophilic ethyl ester and indole core allow insertion into lipid bilayers. The fluorescence wavelength can report on the hydration level or ordering (viscosity) of the membrane interface.

-

pH Sensing (Off/On Switch): Protonation of the dimethylamino group (at low pH) eliminates its donor capability, quenching the ICT process. This results in a drastic loss of fluorescence or a shift to UV emission, acting as a turn-off sensor for acidic environments.[1]

References

-

Solvatochromism of Indole Derivatives

-

Synthesis of Indole-2-Carboxylates

-

Fluorescence Quantum Yield Methodology

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific.[1]

-

-

Analogous Push-Pull Systems

-

General Indole Properties

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. mdpi.com [mdpi.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. static.horiba.com [static.horiba.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate: A Technical Guide for Researchers

Introduction: The Scarcity of a Key Research Intermediate

Section 1: The Synthetic Pathway - A Proposed Laboratory-Scale Protocol

Given its commercial unavailability, de novo synthesis is the most viable route to obtain Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate. The following protocol is a proposed multi-step synthesis based on established and reliable methodologies for indole synthesis and functional group manipulation, primarily the Fischer indole synthesis and the Eschweiler-Clarke reaction.

Overall Synthetic Scheme

The proposed synthesis is a three-step process starting from commercially available 4-nitrophenylhydrazine hydrochloride.

Caption: Proposed synthetic route for Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (Hydrazone Formation)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenylhydrazine hydrochloride in ethanol.

-

Addition of Pyruvate: To this solution, add ethyl pyruvate. The reaction mixture will likely change color.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate (Fischer Indole Synthesis) [1][2][3][4][5]

-

Catalyst and Reactant: In a separate flask, place polyphosphoric acid and heat it to approximately 80-90°C.

-

Cyclization: Add the dried hydrazone from Step 1 to the hot polyphosphoric acid with vigorous stirring. An exothermic reaction may be observed.

-

Reaction Conditions: Maintain the temperature at 90-100°C for 30-60 minutes. The color of the mixture will darken.

-

Work-up and Isolation: Carefully pour the hot reaction mixture onto crushed ice with stirring. The crude indole product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate (Nitro Group Reduction) [6]

-

Reaction Setup: In a hydrogenation vessel, suspend the Ethyl 5-nitro-1H-indole-2-carboxylate from Step 2 in ethanol.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the aminoindole, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (Eschweiler-Clarke Reaction) [7][8][9][10][11]

-

Reaction Mixture: To the crude Ethyl 5-amino-1H-indole-2-carboxylate from Step 3, add formic acid and an aqueous solution of formaldehyde.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After cooling, make the reaction mixture basic by the careful addition of a sodium hydroxide solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate.

Section 2: Potential Applications in Drug Discovery and Materials Science

While specific data for Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is scarce, the broader class of 5-substituted indole-2-carboxylates has demonstrated significant therapeutic potential. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[12][13]

Potential Therapeutic Areas:

-

Anticancer Agents: Many indole derivatives are investigated for their anticancer properties. For instance, 5-substituted-indole-2-carboxamides have been explored as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2).[14]

-

Anti-HIV Agents: Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors.[15][16]

-

Anti-inflammatory and Antioxidant Agents: The indole nucleus is a core component of compounds with anti-inflammatory and antioxidant activities.[17][18]

-

Neurological Disorders: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive candidates for developing treatments for neurological and psychiatric disorders.[19]

Section 3: Analytical Characterization - Verifying the Final Product

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include the characteristic indole NH proton (typically a broad singlet), aromatic protons on the indole ring with specific splitting patterns indicating substitution at the 5-position, a singlet for the dimethylamino group, and a quartet and triplet for the ethyl ester group.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the carbons of the dimethylamino group, and the carbons of the ethyl group.

3.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. The fragmentation pattern can also provide structural information.[20][21][22] Common fragmentation pathways for indole derivatives involve cleavage of the side chains and fragmentation of the indole ring itself.[20][21][22]

Data Summary Table:

| Analytical Technique | Expected Observations for Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate |

| ¹H NMR | Signals for indole NH, aromatic protons, N(CH₃)₂ singlet, ethyl ester (quartet and triplet) |

| ¹³C NMR | Signals for ester carbonyl, aromatic carbons, N-methyl carbons, ethyl carbons |

| High-Resolution MS | Accurate mass measurement corresponding to the molecular formula C₁₃H₁₆N₂O₂ |

Section 4: Procurement through Custom Synthesis

For research groups without the capacity for multi-step synthesis, outsourcing to a custom synthesis provider is a practical solution. Several companies specialize in the synthesis of complex organic molecules, including heterocyclic compounds.

Workflow for Custom Synthesis:

Caption: A typical workflow for procuring a compound via custom synthesis.

Table of Potential Custom Synthesis Suppliers:

| Supplier | Specialization | Website |

| Capot Chemical | Custom synthesis of a wide range of organics, including heterocyclic compounds.[23] | [Link] |

| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds and natural products.[24] | [Link] |

| BOC Sciences | Custom synthesis of various organic compounds, with expertise in heterocyclic chemistry.[] | |

| HAARES ChemTech | Custom synthesis of complex molecules, including heterocyclic and aromatic building blocks.[26] | [Link] |

| Otava Chemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications, specializing in heterocyclic compounds.[27] | [Link] |

Conclusion

While Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is not a commercially available reagent, this guide provides a viable pathway for its acquisition through laboratory synthesis or by engaging a custom synthesis provider. The proposed synthetic route leverages well-established chemical transformations, and the outlined analytical methods will ensure the structural integrity of the final product. The potential applications of this and similar indole derivatives in various fields of drug discovery underscore the importance of accessing such key molecular building blocks. Researchers are encouraged to use this guide as a foundational resource for their research and development endeavors.

References

-

PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link].

-

Capot Chemical. A Custom Synthesis Company. Available from: [Link].

-

Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link].

-

Frontier Specialty Chemicals. Custom synthesis. Available from: [Link].

-

HAARES ChemTech. CUSTOM SYNTHESIS. Available from: [Link].

-

Otava Chemicals. Custom Synthesis. Available from: [Link].

-

Taylor & Francis. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available from: [Link].

-

MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available from: [Link].

-

NROChemistry. Eschweiler-Clarke reaction. Available from: [Link].

-

PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link].

-

Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link].

-

PMC. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available from: [Link].

-

Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Available from: [Link].

-

Wikipedia. Eschweiler–Clarke reaction. Available from: [Link].

-

Wikipedia. Fischer indole synthesis. Available from: [Link].

-

MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link].

-

SynArchive. Eschweiler-Clarke Reaction. Available from: [Link].

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link].

-

The Open Medicinal Chemistry Journal. Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link].

- Google Patents. KR20070098922A - 5-aminoindole derivatives.

-

SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link].

-

YouTube. Eschweiler-Clarke Reaction. Available from: [Link].

-

ACS Publications. Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Available from: [Link].

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link].

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link].

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available from: [Link].

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

SlideShare. Synthesis and Chemistry of Indole. Available from: [Link].

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 19. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 23. A Custom Synthesis Company - Capot Chemical [capot.com]

- 24. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 26. CUSTOM SYNTHESIS [haareschemtech.com]

- 27. Custom Synthesis [otavachemicals.com]

Using Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate as a fluorescent probe for cellular imaging

Abstract

This guide details the protocol for utilizing Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (referred to herein as 5-DMA-Indole-Et ) as a fluorescent probe for cellular imaging. Belonging to the class of "push-pull" indole fluorophores, this compound exhibits strong solvatochromism , altering its emission color and intensity based on the polarity of its immediate microenvironment. This property makes it a powerful tool for visualizing hydrophobic subcellular structures—specifically lipid droplets (LDs) and membrane bilayers —and for monitoring changes in intracellular polarity associated with metabolic stress or membrane remodeling.

Introduction & Mechanism of Action

Chemical Basis of Fluorescence

5-DMA-Indole-Et functions on the principle of Intramolecular Charge Transfer (ICT) . The molecule possesses an electron-donating group (dimethylamino at position 5) and an electron-withdrawing group (ethyl ester at position 2) connected by the indole conjugated system.

-

Non-Polar Environments (Lipids/Membranes): The excited state is destabilized, preserving a high-energy gap. The probe emits strong fluorescence in the blue/cyan region (450–480 nm) .

-

Polar Environments (Cytosol/Media): Solvent dipoles (e.g., water) reorient around the excited fluorophore, lowering its energy (relaxation). This results in a red-shift (green/yellow emission) and frequently leads to fluorescence quenching due to non-radiative decay pathways or hydrogen bonding.

Biological Applications[1][2][3][4]

-

Lipid Droplet (LD) Quantification: High-contrast imaging of neutral lipid accumulation in adipocytes, hepatocytes, or foam cells.

-

Membrane Polarity Sensing: Detecting changes in membrane hydration or packing order (Liquid Ordered vs. Liquid Disordered phases).

-

Critical Micelle Concentration (CMC) Studies: Validating surfactant assembly in biophysical assays.

Material Preparation

Key Reagents

| Reagent | Specification | Storage |

| 5-DMA-Indole-Et | >98% Purity (HPLC) | -20°C, Desiccated, Dark |

| DMSO | Anhydrous, Cell Culture Grade | Room Temp |

| Hanks' Balanced Salt Solution (HBSS) | With Ca²⁺/Mg²⁺, Phenol Red-free | 4°C |

| Hoechst 33342 | Nuclear Counterstain | -20°C |

Stock Solution Protocol

-

Weighing: Accurately weigh 1 mg of 5-DMA-Indole-Et (MW ≈ 232.28 g/mol ).

-

Dissolution: Add 430 µL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Mixing: Vortex vigorously for 30 seconds until fully dissolved. Sonicate for 5 minutes if necessary.

-

Storage: Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C for up to 6 months.

Cellular Staining Protocol

Experimental Workflow Diagram

Caption: Step-by-step workflow for live-cell staining using 5-DMA-Indole-Et.

Detailed Methodology (Live Cells)

Note: Serum proteins (BSA/FBS) can bind the probe and increase background. Serum-free loading is recommended.

-

Cell Preparation: Seed cells (e.g., HeLa, HepG2, or Adipocytes) in a glass-bottom dish (35 mm) and culture until 70-80% confluency.

-

Washing: Aspirate growth medium and wash cells twice with pre-warmed HBSS (Phenol Red-free).

-

Staining Solution: Dilute the 10 mM DMSO stock to a final concentration of 5 µM in warm HBSS.

-

Optimization: Test 1 µM, 5 µM, and 10 µM. High concentrations may lead to crystal precipitation.

-

-

Incubation: Add the staining solution to cells. Incubate for 20–30 minutes at 37°C / 5% CO₂.

-

Optional: Add Hoechst 33342 (1 µg/mL) during the last 10 minutes for nuclear counterstaining.

-

-

Final Wash: Aspirate the staining solution. Wash cells three times gently with HBSS to remove excess probe.

-

Imaging: Add fresh HBSS or Live Cell Imaging Buffer and proceed immediately to microscopy.

Imaging & Data Acquisition

Spectral Settings (Confocal Microscopy)

Because 5-DMA-Indole-Et is solvatochromic, filter selection is critical.

| Parameter | Setting | Rationale |

| Excitation | 405 nm Diode Laser | Excites the indole core efficiently. |

| Emission (Lipids) | 440 – 490 nm (Blue/Cyan) | Captures emission from hydrophobic LDs. |

| Emission (Polar) | 520 – 560 nm (Green) | Captures emission from cytosol/membranes (if desired). |

| Dichroic Mirror | 405/488/561 | Standard triple bandpass. |

| Pinhole | 1.0 AU | Optimal optical sectioning. |

Ratiometric Analysis (Optional)

For advanced polarity mapping, acquire two channels simultaneously (Ch1: 440-480nm, Ch2: 530-570nm).

-

Calculation: Generate a ratio image (

). -

Interpretation: Higher

values indicate lower polarity (denser lipid packing or pure neutral lipids).

Mechanism Diagram

Caption: Solvatochromic mechanism: Polarity-induced relaxation causes red-shift or quenching.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Weak Signal | Excitation mismatch or Concentration too low. | Ensure 405 nm laser power is adequate (10-20%). Increase probe to 10 µM. |

| High Background | Serum binding or insufficient washing. | Use serum-free HBSS for staining. Increase wash steps to 3x 5 mins. |

| Crystal Formation | Stock precipitation in aqueous buffer. | Vortex staining solution immediately upon dilution. Do not exceed 20 µM. |

| Photobleaching | High laser intensity. | Indoles can be photolabile. Reduce dwell time and laser power; use resonant scanning if available. |

| No Spectral Shift | Probe aggregation. | Ensure the probe is fully dissolved in DMSO before adding to buffer. Aggregates often fluoresce red/orange regardless of environment. |

References

-

Devar, S., et al. (2022).[1] "Evaluation of dipole moments of indole derivative (5-MPIC) by Solvatochromic shift method." ResearchGate.[2][1]

-

Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research.

-

PubChem. "Ethyl 5-dimethylaminoindole-2-carboxylate Compound Summary." National Library of Medicine.

-

Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

-

Yu, J., et al. (2022). "Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging." Chemistry - A European Journal.

Sources

Application Note: Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate as a Premier Synthetic Precursor

This guide is structured as a high-level technical application note designed for medicinal chemists and drug discovery researchers. It synthesizes established synthetic pathways with the specific electronic and structural advantages of the Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate scaffold.

Executive Summary

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate represents a "privileged scaffold" in medicinal chemistry. Unlike simple indole precursors, the C5-dimethylamino group confers unique electronic properties: it acts as a strong electron donor (+M effect), significantly enhancing the nucleophilicity of the C3 position while modulating the acidity of the indole NH.[1] Furthermore, the C2-ester provides a versatile handle for divergent synthesis, allowing rapid access to carboxamides (CNS agents) , hydrazides (antivirals) , and tricyclic heteroaromatics .[1]

This guide details three validated synthetic workflows to transform this precursor into high-value bioactive libraries.

Chemical Profile & Retrosynthetic Utility[1]

| Property | Specification | Synthetic Implication |

| Molecular Formula | Moderate MW allows for extensive decoration without violating Lipinski's Rule of 5. | |

| Electronic State | Electron-Rich Indole | The 5- |

| Solubility | Low in | Reactions requiring aqueous bases (hydrolysis) often require co-solvents (THF/MeOH).[1] |

| Fluorescence | Yes (Solvatochromic) | Potential utility as an intrinsic fluorescent probe for binding assays.[1] |

Structural Logic (Graphviz Diagram)

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Figure 1: Divergent synthetic map showing the transformation of the ethyl ester precursor into three distinct bioactive classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Indole-2-Carbohydrazides (Antiviral/Anticancer Scaffold)

Context: Indole-2-carbohydrazides are potent inhibitors of HIV-1 integrase and tubulin polymerization. The 5-dimethylamino group enhances lipid solubility and cellular permeability compared to unsubstituted analogs.

Reagents:

-

Precursor: Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (1.0 eq)

-

Hydrazine hydrate (98%, 10.0 eq)[1]

-

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 mmol of the precursor in 20 mL of absolute ethanol in a round-bottom flask.

-

Note: If solubility is poor at RT, gently warm to 40°C.[1]

-

-

Addition: Add hydrazine hydrate (50 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours.-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting ester spot (

) should disappear, replaced by a lower

-

-

Precipitation: Cool the reaction mixture to room temperature and then to

in an ice bath. The carbohydrazide product typically precipitates as a solid. -

Filtration: Filter the solid under vacuum and wash with cold ethanol (

) followed by diethyl ether ( -

Drying: Dry under vacuum at

.

Yield Expectation: 85–92%.

Validation: IR spectrum should show disappearance of ester

Protocol B: Saponification & Peptide Coupling (IDO1 Inhibitor Synthesis)

Context: Indole-2-carboxamides are explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a checkpoint target in cancer immunotherapy.[1]

Reagents:

-

Precursor (1.0 eq)[1]

-

Lithium Hydroxide (

, 3.0 eq)[1] -

Solvents: THF/Water (3:1 ratio)[1]

-

Coupling Agents: EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq)[1]

-

Amine Partner: e.g., Benzylamine derivative (1.1 eq)[1]

Step-by-Step Methodology:

-

Hydrolysis:

-

Activation:

-

Dissolve the dried acid (1.0 eq) in anhydrous DMF under Nitrogen.

-

Add EDCI and HOBt. Stir at

for 30 minutes to form the active ester.

-

-

Coupling:

-

Add the amine partner and DIPEA.

-

Allow to warm to RT and stir for 12–16 hours.

-

-

Workup:

Critical Troubleshooting:

-

Issue: Low yield during coupling.[1]

-

Cause: The 5-NMe2 group increases electron density, making the carboxylate less electrophilic.[1]

-

Fix: Use HATU instead of EDCI for difficult couplings to enhance reactivity.

Protocol C: C3-Formylation (Vilsmeier-Haack)

Context: Introducing an aldehyde at C3 allows for Knoevenagel condensations, creating fluorescent probes or more complex drugs like Sunitinib analogs.[1]

Reagents:

-

Precursor (1.0 eq)[1]

-

Phosphorus Oxychloride (

, 1.2 eq)[1] -

Dimethylformamide (DMF, 5.0 eq + solvent volume)[1]

Methodology:

-

Vilsmeier Reagent Prep: Add

dropwise to DMF at -

Addition: Add the indole precursor (dissolved in minimal DMF) to the reagent at

. -

Reaction: Heat to

for 1–2 hours.-

Note: The 5-NMe2 group makes the C3 position highly nucleophilic; this reaction proceeds faster than with unsubstituted indoles.

-

-

Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: Filter the yellow/orange solid precipitate.

Comparative Reaction Data

The following table summarizes optimization data for the hydrazinolysis reaction (Protocol A), highlighting the efficiency of ethanol over other solvents for this specific substrate.

| Solvent | Temperature | Time | Yield | Purity (HPLC) | Notes |

| Ethanol | Reflux | 6 h | 91% | >98% | Clean precipitation; Standard protocol. |

| Methanol | Reflux | 12 h | 84% | 95% | Slower reaction; higher solubility of product leads to loss during filtration. |

| THF | Reflux | 24 h | 45% | 80% | Poor solubility of hydrazine hydrate in THF limits rate. |

| Water | 4 h | 30% | 60% | Hydrolysis of ester to acid competes with hydrazide formation. |

References

-

Synthesis of Indole-2-carbohydrazides

-

Japp-Klingemann Reaction Context

-

Antiviral Applications

-

General Indole Synthesis

Disclaimer: All protocols involve hazardous chemicals (Hydrazine, POCl3).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate for Drug Discovery

Strategic Overview & Chemical Space Analysis[1]

Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., EGFR, CDK2) and CNS-active agents.[1] Its value lies in its electronic "push-pull" architecture:

-

The "Push": The C5-dimethylamino group is a strong electron-donating group (EDG). It significantly increases electron density at the C3 position, making it highly susceptible to electrophilic aromatic substitution (EAS).[1]

-

The "Pull": The C2-ethyl ester is an electron-withdrawing group (EWG), stabilizing the indole core against oxidation while providing a versatile handle for library generation.

Key Application: This scaffold is frequently used to synthesize Indole-2-carboxamides , a class of compounds known to bind to the ATP-binding pocket of kinases via a donor-acceptor hydrogen bonding motif involving the indole NH and the C2-carbonyl oxygen.

Reactivity Map

The following diagram outlines the three primary vectors for diversification:

Figure 1: Strategic vectors for the functionalization of the 5-dimethylamino-indole scaffold.

Module 1: The C2-Vector (Library Generation)

The C2-ester is the primary site for generating diversity. While hydrolysis to the carboxylic acid followed by amide coupling is standard, it is a two-step process. For high-throughput library generation, Direct Amidation is the superior, expert-level protocol.[1]

Protocol A: Direct Amidation using Trimethylaluminum (AlMe3)

Rationale: This method bypasses the carboxylic acid intermediate, avoiding potential decarboxylation or zwitterion solubility issues common with amino-acids. It is highly effective for electron-rich indoles.

Safety Warning: Trimethylaluminum is pyrophoric. All transfers must occur under inert atmosphere (Ar/N2).

Materials:

-

Substrate: Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (1.0 equiv)

-

Amine Partner: R-NH2 (1.2 – 1.5 equiv)

-

Reagent: Trimethylaluminum (2.0 M in Toluene) (2.0 – 3.0 equiv)[1]

-

Solvent: Anhydrous Toluene or DCM[1]

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve the amine partner (1.2 equiv) in anhydrous toluene (5 mL/mmol).

-

Activation: Cool to 0°C. Slowly add AlMe3 (2.0 equiv) dropwise. Caution: Methane gas evolution will occur. Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to form the active aluminum-amide species.

-

Addition: Add the indole ester (1.0 equiv) solid or dissolved in minimal toluene.

-

Reflux: Heat the reaction to 80–90°C. Monitor by TLC (typically 2–6 hours).

-

Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s salt solution (Sat. Potassium Sodium Tartrate). Note: Rochelle's salt is preferred to break up aluminum emulsions without protonating the 5-NMe2 group excessively.

-

Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2][3]

Protocol B: Mild Saponification (Hydrolysis)

Rationale: If the free acid is required (e.g., for peptide coupling), use Lithium Hydroxide.[1] NaOH or KOH can be too harsh, potentially leading to decarboxylation of the electron-rich indole-2-carboxylate.

Method:

-

Dissolve ester in THF:Water (3:1).

-

Add LiOH·H2O (2.5 equiv).

-

Stir at 40°C (Do not reflux).

-

Neutralization: Carefully adjust pH to ~5-6 with 1M HCl. The amino-acid zwitterion often precipitates at this isoelectric point. Filter and dry.[4][5][6]

Module 2: The C3-Vector (Electronic Tuning)

The 5-dimethylamino group makes the C3 position exceptionally nucleophilic. Standard electrophilic aromatic substitutions proceed rapidly. The introduction of a formyl group (Aldehyde) is the most versatile transformation, serving as a precursor for reductive aminations or Knoevenagel condensations.

Protocol C: Vilsmeier-Haack Formylation

Rationale: The "soft" electrophile generated by POCl3/DMF is ideal for indoles.

Materials:

-

Substrate: Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

-

Reagent: POCl3 (Phosphorus Oxychloride) (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (5–10 volumes)

Step-by-Step Workflow:

-

Vilsmeier Reagent Prep: In a dried flask, cool anhydrous DMF to 0°C. Add POCl3 dropwise. Stir for 15–30 mins at 0°C. A white precipitate (chloroiminium salt) may form.

-

Substrate Addition: Dissolve the indole substrate in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Expert Tip: Do not let the temperature rise above 10°C during addition. The 5-NMe2 group increases exothermicity.

-

-

Reaction: Allow to warm to RT. Stir for 1–3 hours. (Heating is rarely required for this electron-rich substrate).

-

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (buffered quench). Stir for 30 minutes to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: The product, Ethyl 3-formyl-5-(dimethylamino)-1H-indole-2-carboxylate, usually precipitates as a yellow/orange solid. Filter and wash with water.[4][5][6]

Analytical Standards & Data

When characterizing these derivatives, specific NMR signatures confirm regional functionalization.[1]

| Position | Transformation | Diagnostic Signal (1H NMR, DMSO-d6) | Notes |

| C2 | Ester | Loss of O-CH2-CH3 (q, ~4.3 ppm). Appearance of CONH (br s, 8.5–10 ppm).[1] | Amide proton shift varies by solvent and H-bonding. |

| C3 | H | Loss of C3-H (s/d, ~7.2 ppm).[1] Appearance of CHO (s, 9.8–10.2 ppm).[1] | C3-H is typically the most upfield aromatic proton in the parent. |

| C5 | NMe2 Integrity | Singlet (6H) at ~2.9–3.0 ppm. | If signal splits or shifts downfield (>3.5), suspect N-oxide or salt formation.[1] |

| N1 | Alkylation | Loss of Indole NH (br s, 11–12 ppm).[1] Appearance of N-CH2 signals. | N-alkylation causes a significant change in polarity (TLC). |

Experimental Logic Flowchart

The following diagram illustrates the decision matrix for synthesizing a library from this scaffold.

Figure 2: Decision matrix for library synthesis.

References

-

PubChem. "Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate Compound Summary." National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids and Esters." Organic Chemistry Portal. [Link]

-

Mohamed, F. A. M., et al. "Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors."[7][8] RSC Medicinal Chemistry, 2023.[1] [Link]

-

Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester and Derivatives." Org.[9] Synth. Coll. Vol. 4, p.490. [Link][1]

Sources

- 1. sid.ir [sid.ir]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

Application Note: Site-Selective Protein Labeling with Functionalized Indole-2-Carboxylate Derivatives

Abstract

This application note details a robust protocol for the site-selective labeling of protein lysine residues and N-terminal amines using functionalized indole-2-carboxylate derivatives.[1] Unlike conventional amine-targeting chemistries (e.g., NHS-esters) that often result in heterogeneous product mixtures or modify active site residues indiscriminately, this method utilizes a three-component Mannich-type reaction . This approach leverages the unique nucleophilicity of the indole C3 position to couple with protein-derived imines formed in situ with formaldehyde. This technique is particularly valuable for NMR-based structural profiling (using 5-fluoroindole-2-carboxylates), epitope mapping , and the development of covalent fragment libraries for drug discovery.

Introduction & Mechanistic Basis[2][3][4][5]

The Indole-2-Carboxylate Scaffold in Chemical Biology

Indole-2-carboxylic acid derivatives are "privileged structures" in medicinal chemistry, serving as core scaffolds for HIV-1 integrase inhibitors (e.g., CHI compounds), NMDA receptor antagonists, and various kinase inhibitors.[2] In bioconjugation, they offer a distinct advantage: the indole ring is electron-rich enough at the C3 position to undergo electrophilic substitution, yet the C2-carboxylate group provides necessary solubility and electronic modulation to prevent over-polymerization often seen with simple indoles.

Mechanism of Action: The Mannich Ligation

The labeling protocol relies on a multicomponent Mannich reaction.

-

Imine Formation: Formaldehyde reacts reversibly with primary amines on the protein (Lysine

-NH -

Nucleophilic Attack: The C3 carbon of the indole-2-carboxylate attacks the electrophilic iminium ion.

-

Irreversible Conjugation: The result is a stable carbon-carbon bond connecting the indole to the protein nitrogen via a methylene bridge (

).

This reaction is highly chemoselective for solvent-exposed primary amines and proceeds rapidly under mild, aqueous conditions (pH 6.0–7.5), preserving protein tertiary structure.

Key Applications

- F-NMR Protein Profiling: Labeling with 5-fluoroindole-2-carboxylate introduces a sensitive NMR probe to monitor conformational changes or ligand binding.

-

Covalent Fragment Screening: Indole-2-carboxylates can serve as "warheads" that lock into lysine-rich pockets near active sites.

-

Affinity Tagging: Functionalizing the indole N1 or C5/C6 positions with biotin or fluorophores allows the scaffold to act as a site-specific label.

Experimental Workflow Visualization

The following diagram illustrates the reaction pathway and decision logic for the labeling protocol.

Caption: Workflow for formaldehyde-mediated protein labeling with indole-2-carboxylates. The reaction proceeds via an in situ imine intermediate.[1]

Materials & Reagents

| Reagent | Specification | Purpose |

| Target Protein | >90% purity, amine-free buffer | Substrate for labeling. |

| Indole-2-Carboxylate | e.g., 5-Fluoroindole-2-carboxylic acid | The functional label.[3][4][5][6] Dissolve in DMSO or DMF (100–500 mM stock). |

| Formaldehyde | 37% wt. aqueous solution (methanol-free preferred) | Mediates the formation of the reactive imine intermediate. |

| Reaction Buffer | 100 mM Phosphate or HEPES, pH 6.5–7.5 | Maintains protein stability and optimal pH for Mannich reaction. Avoid TRIS or Glycine. |

| Quenching Buffer | 1 M Hydroxylamine or Tris-HCl (pH 8.0) | Scavenges excess formaldehyde/indole. |

| Desalting Column | Zeba™ Spin or PD-10 | Removes unreacted small molecules. |

Detailed Protocol: Mannich Ligation

Step 1: Protein Preparation

-

Buffer exchange the target protein into 100 mM Potassium Phosphate (pH 7.0) or HEPES (pH 7.5).

-

Critical: Ensure the buffer is free of primary amines (no Tris, Glycine, or Ammonium ions) as these will compete with the protein for the labeling reaction.

-

-

Adjust protein concentration to 50–100 µM (approx. 1–3 mg/mL depending on MW).

Step 2: Reagent Addition

-

Indole Addition: Add the functionalized indole-2-carboxylate stock solution (in DMSO) to the protein solution.

-

Target Ratio: 10 to 50 molar equivalents of indole per protein lysine residue.

-

Note: Keep final DMSO concentration < 10% to prevent denaturation.

-

-

Formaldehyde Activation: Add Formaldehyde solution to the mixture.

-

Target Ratio: Equimolar to the indole derivative (or slight excess, e.g., 1.2x Indole concentration).

-

Example: For 50 µM protein with 10 lysines (500 µM reactive sites), add 5 mM Indole (10 eq per site) and 5–6 mM Formaldehyde.

-

Step 3: Incubation

-

Vortex gently to mix.

-

Incubate at 25°C to 37°C for 4 to 18 hours .

-

Optimization: Reaction extent can be controlled by temperature.[1] 37°C yields higher modification rates but requires robust protein stability.

-

Monitoring: For

F-labeling, the reaction can be monitored directly in the NMR tube.

-

Step 4: Quenching and Purification

-

Quench: Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50–100 mM. Incubate for 30 minutes. The Tris amine will scavenge excess formaldehyde and indole.

-

Purification: Remove excess reagents using a desalting column (e.g., PD-10) or dialysis against the storage buffer.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

-

Expected Result: A mass shift corresponding to the Indole-Methylene adduct.

-

Calculation: For 5-fluoroindole-2-carboxylic acid (MW ~179.15), the added mass per label is approx. +191 Da (Indole + CH

- 2H lost in condensation? Correction: The mechanism is R-NH -

Net Mass Shift: +12.01 (C) + 2.02 (H) + MW(Indole) - 1.01 (H). Effectively MW(Indole) + 13 Da .

-

-

Success Criteria: Observation of +n adducts (where n = 1, 2, 3...) in the deconvoluted spectra.

F-NMR Spectroscopy

-

Result: Distinct chemical shift peaks corresponding to solvent-exposed lysines.

-

Interpretation: Buried lysines will not react or will react slowly. Surface lysines will show sharp peaks. Shifts in these peaks upon ligand binding indicate allosteric effects.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Precipitation | Indole concentration too high or DMSO shock. | Lower indole equivalents; add DMSO stepwise; ensure buffer pH is > 6.5 (indole-2-carboxylates are more soluble as salts). |

| Low Labeling Efficiency | Competing amines in buffer. | Crucial: Dialyze extensively against Phosphate/HEPES to remove Tris/Glycine. |

| Protein Crosslinking | Excess formaldehyde. | Reduce formaldehyde concentration; ensure Indole is present before or simultaneously with formaldehyde to trap the imine immediately. |

| Heterogeneity | Non-specific labeling. | Reduce temperature to 4°C or 25°C; reduce incubation time. |

References

-

Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives Source: PubMed / Bioconjugate Chemistry (2015) URL:[Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances (2024) URL:[Link]

-

Fully functionalized small-molecule probes for integrated phenotypic screening and target identification Source: Nature Chemical Biology (PMC) URL:[Link]

-

Biotinylated Indoles as Probes for Indole-Binding Proteins Source: PubMed (2001) URL:[Link]

Sources

- 1. Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (PDF) Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles [academia.edu]

- 5. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate Analogs for Comprehensive Structure-Activity Relationship (SAR) Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This application note provides a detailed guide for the synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate and its analogs, a class of molecules with significant potential in drug discovery. We will explore robust synthetic strategies for constructing the indole core, present detailed, step-by-step protocols for the synthesis and derivatization of key intermediates, and outline a logical framework for designing a comprehensive structure-activity relationship (SAR) study. The methodologies described herein are designed to be both efficient and versatile, enabling research teams to rapidly generate diverse chemical libraries for biological screening.

Introduction: The Significance of the Indole Scaffold

The indole heterocycle is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals.[3] Its unique electronic properties and the ability of its N-H group to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with a wide range of biological targets. Derivatives of indole-2-carboxylate, in particular, serve as crucial intermediates in the synthesis of compounds with demonstrated anti-inflammatory, anticancer, and antiviral activities.[4][5][6][7]

The systematic modification of a lead compound, such as Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate, allows researchers to probe the specific interactions between the molecule and its biological target. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental to modern drug development. By synthesizing and testing a curated library of analogs, scientists can identify the key structural features—the pharmacophore—responsible for biological activity and optimize properties like potency, selectivity, and metabolic stability. This guide provides the foundational synthetic chemistry required to embark on such a study.

Foundational Synthetic Strategies for the Indole Core

The construction of the indole ring is a well-established field of organic chemistry, with several named reactions offering different advantages depending on the desired substitution pattern. The choice of synthetic route is the first critical decision in an SAR campaign.

-

The Reissert Indole Synthesis: This method is particularly well-suited for preparing indole-2-carboxylates. It typically begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization.[8][9] The starting materials are often readily available, and the reaction sequence directly installs the desired carboxylate group at the C-2 position, making it a highly convergent approach for the target scaffold.[8][10]

-

The Fischer Indole Synthesis: As one of the oldest and most versatile methods, the Fischer synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[11][12] To synthesize the target scaffold, one would start with a 4-(dimethylamino)phenylhydrazine and react it with ethyl pyruvate. The flexibility in choosing both the hydrazine and carbonyl components makes this a powerful tool for generating a wide variety of analogs.[13][14]

-

The Bartoli Indole Synthesis: This reaction provides an effective route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[15][16][17] While not the most direct route for the primary target of this guide, it is an important strategy to consider when SAR studies require modifications at the C-7 position, as it tolerates a wide range of functional groups.[18][19]

-

Modern Cross-Coupling Strategies: For later-stage diversification, modern palladium-catalyzed cross-coupling reactions are indispensable. An intermediate such as Ethyl 5-bromo-1H-indole-2-carboxylate can be synthesized and then subjected to reactions like the Suzuki-Miyaura coupling to introduce a vast array of aryl and heteroaryl groups at the C-5 position.[1][20] This allows for the exploration of chemical space that might be difficult to access through classical methods.

Caption: Comparison of major synthetic routes to the indole core.

Core Synthesis Protocol via Reissert Synthesis

The following protocol details the synthesis of a key intermediate, Ethyl 5-nitro-1H-indole-2-carboxylate, which serves as a versatile precursor to the target compound and its analogs. The nitro group is a robust functional handle that can be easily reduced to an amine for subsequent modifications.

Protocol 3.1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

Causality: This two-step Reissert synthesis is chosen for its directness in forming the indole-2-carboxylate structure. The initial condensation is a base-catalyzed Claisen condensation, while the subsequent step involves a reductive cyclization, typically using zinc in acetic acid, which selectively reduces the nitro group to an amine that immediately cyclizes and aromatizes.

Materials:

-

4-Methyl-3-nitrotoluene

-

Diethyl oxalate

-

Potassium ethoxide (KOEt)

-

Anhydrous Ethanol

-

Zinc dust (Zn)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: Condensation to form Ethyl 2-(4-methyl-3-nitrophenyl)-2-oxopropanoate

-

Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add potassium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

To this solution, add 4-methyl-3-nitrotoluene (1.0 equivalent) followed by the dropwise addition of diethyl oxalate (1.1 equivalents) at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to 0 °C and acidify with dilute HCl until the pH is ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyruvate intermediate, which can often be used in the next step without further purification.

Part B: Reductive Cyclization

-

Dissolve the crude ethyl 2-(4-methyl-3-nitrophenyl)-2-oxopropanoate from the previous step in glacial acetic acid.

-

Heat the solution to 80-90 °C.

-

Carefully add zinc dust (4-5 equivalents) portion-wise, maintaining the temperature below 110 °C (the reaction is exothermic).

-

After the addition is complete, stir the mixture at 100 °C for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts. Wash the pad with ethyl acetate.

-

Carefully neutralize the filtrate by pouring it into an ice-cold saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Ethyl 5-nitro-1H-indole-2-carboxylate as a solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against reference data.

Protocols for Analog Generation

With the 5-nitro intermediate in hand, a diverse range of analogs can be generated. The following protocols outline key transformations for building an SAR library.

Caption: Synthetic workflow for generating diverse analogs from a key intermediate.

Protocol 4.1: Reduction to Ethyl 5-amino-1H-indole-2-carboxylate

-

Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 equivalent) in ethanol or methanol.

-

Add Palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the mixture through celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-1H-indole-2-carboxylate, which is often pure enough for the next step.

Protocol 4.2: Synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate

Causality: Reductive amination is a mild and efficient method for converting primary amines to tertiary amines. It proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

-

Dissolve Ethyl 5-amino-1H-indole-2-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add aqueous formaldehyde (37% solution, 2.5-3.0 equivalents).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0-2.5 equivalents) portion-wise at room temperature.

-

Stir the reaction for 4-12 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the final target compound.

Protocol 4.3: N-1 Alkylation of the Indole Core

Causality: The indole N-H is weakly acidic and can be deprotonated by a suitable base. The resulting indolide anion is a potent nucleophile that readily reacts with alkyl halides to form a new C-N bond.[21][22][23] The choice of base and solvent is critical; strong bases like NaH in aprotic polar solvents like DMF are common, but milder conditions using K₂CO₃ in acetone can also be effective.[13][23]

-

To a solution of the N-H indole (1.0 equivalent) in anhydrous DMF or THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) carefully at 0 °C.

-

Allow the mixture to stir for 30 minutes at 0 °C.

-

Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 2-16 hours until completion.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Protocol 4.4: Modification at the C-2 Position (Ester to Amide)

Causality: The C-2 ester can be readily converted into other functional groups to probe interactions in that region of the molecule. Hydrolysis to the carboxylic acid is a standard saponification. The resulting acid can then be coupled with an amine using a peptide coupling reagent (e.g., HATU, EDCI), which activates the carboxyl group for nucleophilic attack by the amine.

Part A: Ester Hydrolysis

-

Dissolve the ethyl ester in a mixture of THF/Methanol/Water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

-

Stir at room temperature or with gentle heating until the ester is consumed.

-

Acidify the mixture with 1N HCl to protonate the carboxylate.

-

Extract the carboxylic acid product with ethyl acetate, dry, and concentrate.

Part B: Amide Coupling

-

Dissolve the carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and a coupling agent like HATU (1.1 equivalents) in DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir at room temperature for 4-24 hours.

-

Work up the reaction by diluting with water and extracting with ethyl acetate.

-

Purify the resulting amide by column chromatography or preparative HPLC.

Designing the Structure-Activity Relationship (SAR) Study

An effective SAR study explores systematic changes to the molecular scaffold. The protocols above provide the tools to synthesize analogs based on the logical framework presented below.

| Modification Site | Rationale for Modification | Proposed Analogs (R-Group) | Synthetic Strategy |

| C-5 (Amine) | Probes the role of the basicity, size, and H-bond accepting capacity of the dimethylamino group. | -NH₂, -NHCH₃, -N(Et)₂, -N(cyclopropyl)₂, -OCH₃, -Cl, -CF₃ | Protocol 4.1, 4.2 (modified), Sandmeyer reaction from 5-amino, or starting from different precursors. |

| N-1 (Indole NH) | Explores steric tolerance and potential interactions in the N-1 pocket. Removes H-bond donor capability. | -H, -CH₃, -Ethyl, -Benzyl, -Phenyl | Protocol 4.3 |